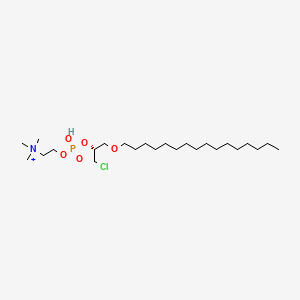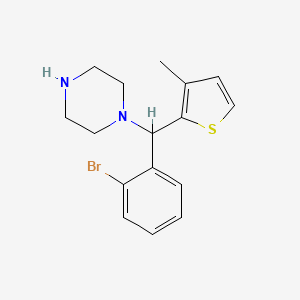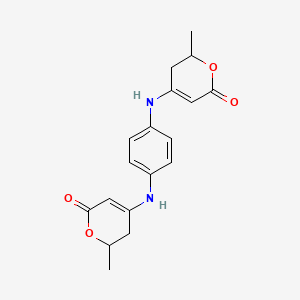![molecular formula C9H14N2O2 B12813026 Spiro[3.3]heptane-2,6-dicarboxamide CAS No. 707-45-9](/img/structure/B12813026.png)
Spiro[3.3]heptane-2,6-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[33]heptane-2,6-dicarboxamide is a compound characterized by its unique spirocyclic structure, which consists of two cyclobutane rings sharing a single carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.3]heptane-2,6-dicarboxamide typically involves the reaction of Spiro[3.3]heptane-2,6-dicarboxylic acid with amine derivatives. One common method is the condensation reaction between the dicarboxylic acid and an amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Spiro[3.3]heptane-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Spiro[3.3]heptane-2,6-dicarboxylic acid.
Reduction: Spiro[3.3]heptane-2,6-diamine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, Spiro[3.3]heptane-2,6-dicarboxamide is used as a building block for the synthesis of complex molecules and polymers. Its rigid spirocyclic structure imparts unique properties to the resulting materials, such as enhanced thermal stability and mechanical strength .
Biology and Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential as enzyme inhibitors and receptor modulators. The compound’s structural rigidity and ability to form hydrogen bonds make it a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the production of high-performance polymers and materials. Its incorporation into polymer backbones can improve the material’s durability and resistance to degradation .
作用机制
The mechanism of action of Spiro[3.3]heptane-2,6-dicarboxamide in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. Additionally, the spirocyclic structure can enhance binding affinity and selectivity by providing a rigid framework that fits well into the target’s binding pocket .
相似化合物的比较
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: The parent compound from which Spiro[3.3]heptane-2,6-dicarboxamide is derived.
Spiro[3.3]heptane-2,6-diamine: A reduced form of the compound with amine groups instead of amides.
Spiro[3.3]heptane-2,6-dispirofluorene: A derivative used in the production of hole-transporting materials for solar cells.
Uniqueness
This compound is unique due to its combination of spirocyclic rigidity and functional amide groups. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
707-45-9 |
|---|---|
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
spiro[3.3]heptane-2,6-dicarboxamide |
InChI |
InChI=1S/C9H14N2O2/c10-7(12)5-1-9(2-5)3-6(4-9)8(11)13/h5-6H,1-4H2,(H2,10,12)(H2,11,13) |
InChI 键 |
ACKODFNIGGGCBA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC12CC(C2)C(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


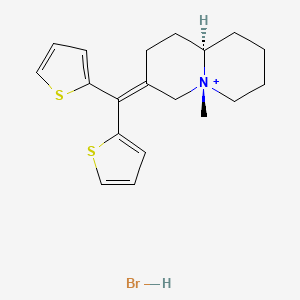
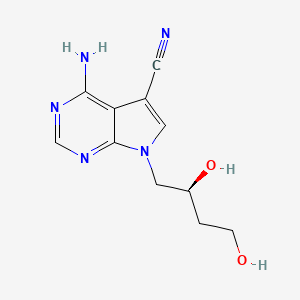
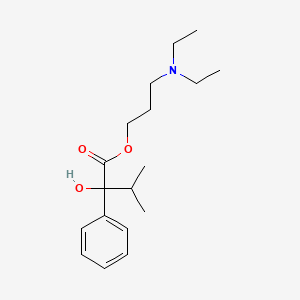
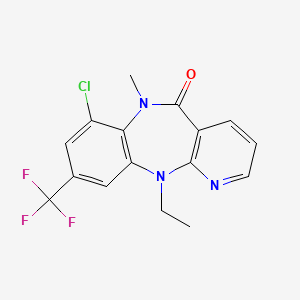
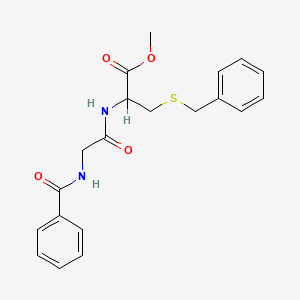
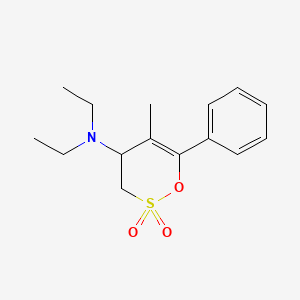
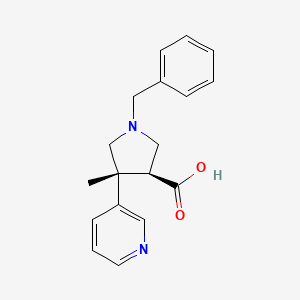
![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)

